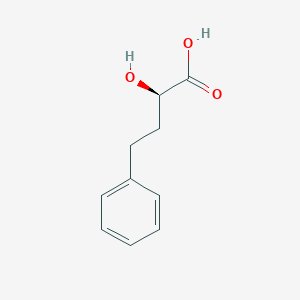

(R)-2-Hydroxy-4-phenylbutyric acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCEALGCZSIGB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952135 | |

| Record name | 2-Hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29678-81-7 | |

| Record name | (R)-2-Hydroxy-4-phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29678-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-phenylbutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029678817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenebutanoic acid, α-hydroxy-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668UBN3XYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-2-Hydroxy-4-phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Hydroxy-4-phenylbutyric acid, a significant chiral building block, plays a pivotal role in the stereoselective synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1] Its precise stereochemistry is crucial for the biological activity of these therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Core Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its fundamental characteristics.

| Property | Value | Source |

| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid | [2][3] |

| CAS Number | 29678-81-7 | [1][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][5] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Melting Point | 114-117 °C (lit.) | [1][4][6] |

| Boiling Point | 356.9 ± 22.0 °C (Predicted) | [6][7] |

| Density | 1.219 ± 0.06 g/cm³ (Predicted) | [6][7] |

| pKa | 3.79 ± 0.10 (Predicted) | [7] |

| Optical Rotation | [α]20/D −9.5° (c = 2.8 in ethanol) | [1] |

| Solubility | Soluble in Methanol | [7] |

Experimental Protocols

Detailed methodologies for the enzymatic synthesis and characterization of this compound are provided below.

Enzymatic Synthesis of this compound

A highly efficient and stereoselective method for the synthesis of this compound involves the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) using a whole-cell biocatalyst. This protocol is based on a system utilizing recombinant Escherichia coli co-expressing a mutant NAD-dependent D-lactate dehydrogenase (d-nLDH) and a formate dehydrogenase (FDH) for cofactor regeneration.

Materials:

-

Recombinant E. coli cells co-expressing d-nLDH and FDH

-

2-oxo-4-phenylbutyric acid (OPBA)

-

Sodium formate

-

Phosphate buffer (200 mM, pH 6.5)

-

Centrifuge

-

Incubator shaker

-

HPLC with a chiral column for analysis

Procedure:

-

Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium and harvest the cells by centrifugation.

-

Reaction Setup: In a reaction vessel, prepare a mixture containing the whole-cell biocatalyst (e.g., 6 g dry cell weight per liter), 2-oxo-4-phenylbutyric acid (e.g., 73.4 mM), and sodium formate in 200 mM phosphate buffer (pH 6.5).

-

Biotransformation: Incubate the reaction mixture at 37°C with agitation for a specified period (e.g., 90 minutes).

-

Monitoring and Analysis: Monitor the progress of the reaction by taking samples at regular intervals. Analyze the samples by HPLC using a chiral column to determine the concentration of this compound and the enantiomeric excess.

-

Product Isolation: Upon completion of the reaction, separate the cells from the reaction mixture by centrifugation. The supernatant containing the product can then be subjected to further purification steps, such as extraction and crystallization.

Determination of Melting Point

The melting point of a crystalline solid like this compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

Measurement: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature about 10-15°C below the expected melting point (114-117°C). Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). For a pure compound, this range should be narrow.

Determination of Optical Rotation

Optical rotation is a definitive characteristic of a chiral molecule and is measured using a polarimeter.

Apparatus and Materials:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Ethanol (spectroscopic grade)

-

This compound sample

Procedure:

-

Solution Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 0.280 g) and transfer it to a volumetric flask (e.g., 10 mL). Dissolve the sample in ethanol and fill the flask to the mark with the same solvent. Ensure the solution is homogeneous. The concentration in this example would be 0.028 g/mL.

-

Polarimeter Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent (ethanol) and setting the reading to zero.

-

Sample Measurement: Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are trapped in the light path. Place the cell in the polarimeter.

-

Reading: Record the observed rotation angle (α). The measurement is typically performed at a specific temperature, often 20°C.

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α] = α / (c * l) where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

Visualizing the Synthesis Pathway

The enzymatic synthesis of this compound can be represented as a clear workflow.

Caption: Enzymatic synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 29678-81-7 [sigmaaldrich.com]

- 5. journals.plos.org [journals.plos.org]

- 6. This compound | CAS#:29678-81-7 | Chemsrc [chemsrc.com]

- 7. youtube.com [youtube.com]

Spectroscopic Profile of (R)-2-Hydroxy-4-phenylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Hydroxy-4-phenylbutyric acid, a key chiral intermediate in the synthesis of various pharmaceuticals. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presents detailed experimental protocols for acquiring this data, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.15-7.30 | m | 5H | - | Ar-H |

| ~4.00 | t | 1H | ~6.5 | -CH(OH)- |

| ~2.65 | t | 2H | ~7.8 | -CH₂-Ph |

| ~1.85-2.00 | m | 2H | - | -CH₂-CH(OH)- |

| (broad s) | s | 1H | - | -OH |

| (broad s) | s | 1H | - | -COOH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C =O |

| ~141.5 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.3 | Ar-C H |

| ~125.8 | Ar-C H |

| ~70.0 | -C H(OH)- |

| ~34.0 | -C H₂-CH(OH)- |

| ~31.0 | -C H₂-Ph |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid and alcohol) |

| 3027 | Medium | C-H stretch (aromatic) |

| 2930 | Medium | C-H stretch (aliphatic) |

| 1705 | Strong | C=O stretch (carboxylic acid) |

| 1495, 1454 | Medium | C=C stretch (aromatic ring) |

| 1230 | Strong | C-O stretch |

| 745, 698 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 180.08 | - | [M]⁺ (Molecular Ion for C₁₀H₁₂O₃) |

| 163.08 | - | [M - OH]⁺ |

| 135.08 | - | [M - COOH]⁺ |

| 104.06 | - | [C₈H₈]⁺ (styrene fragment) |

| 91.05 | - | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the proton environments, multiplicities, and integrations.

-

Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

Additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the IR spectrum of the prepared sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Ionization:

-

Electrospray Ionization (ESI): Infuse the sample solution into the ESI source. This is a soft ionization technique suitable for observing the molecular ion.

-

Electron Ionization (EI): Introduce the sample (often after derivatization to increase volatility) into the EI source, which will cause fragmentation.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

(R)-2-Hydroxy-4-phenylbutyric Acid: A Technical Guide to its Mechanism of Action as a Chiral Precursor

For Researchers, Scientists, and Drug Development Professionals

(R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) and its corresponding ester, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), are crucial chiral building blocks within the pharmaceutical industry.[1] Their primary significance is rooted in their role as key precursors for the synthesis of numerous Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3][4][5] These drugs, including widely prescribed medications such as benazepril, enalapril, and lisinopril, are cornerstones in the management of hypertension and congestive heart failure.[2][4][5] The therapeutic efficacy of these ACE inhibitors is critically dependent on the specific stereochemistry of the (S)-homophenylalanine moiety, which is directly derived from (R)-HPBA.[1]

This guide provides an in-depth overview of the synthesis methodologies, mechanisms, and applications of (R)-HPBA, presenting quantitative data and detailed experimental protocols for its preparation.

Mechanism of Action: A Chiral Template for ACE Inhibitors

The core function of this compound as a chiral precursor is to introduce a specific, stereochemically defined center into the final drug molecule. In the context of ACE inhibitors, the (R)-configuration of the hydroxyl group on the C2 carbon is synthetically manipulated to yield the (S)-configuration of the amino group in the homophenylalanine backbone of the final active pharmaceutical ingredient. This stereocenter is vital for the drug's ability to bind effectively to the active site of the angiotensin-converting enzyme.

Caption: Logical relationship of (R)-HPBA as a chiral precursor.

Synthesis Methodologies: A Comparative Overview

The production of enantiomerically pure (R)-HPBA is paramount. The primary strategies involve the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.

Asymmetric Reduction of 2-oxo-4-phenylbutyric acid (OPBA)

Asymmetric bioreduction of the prochiral precursor 2-oxo-4-phenylbutyric acid (OPBA) is a highly effective method for producing (R)-HPBA.[3] This approach leverages the high stereoselectivity of enzymes, primarily dehydrogenases and reductases, to produce the desired (R)-enantiomer with exceptional purity and a theoretical yield of up to 100%.[4] A critical aspect of this process is the continuous regeneration of the expensive NAD(P)H cofactor, which is often achieved by using a coupled-enzyme system.[6]

Caption: Asymmetric reduction of OPBA with coupled cofactor regeneration.

Quantitative Data for Asymmetric Reduction

| Biocatalyst System | Substrate (Conc.) | Product (Conc.) | Yield (%) | Enantiomeric Excess (ee) (%) | Time (h) | Reference |

| E. coli expressing D-nLDH mutant & FDH | OPBA (73.4 mM) | (R)-HPBA (71.8 mM) | 97.8% | >99% | 1.5 | [4][5][7] |

| E. coli expressing CpCR & GDH | OPBE (30 mM) | (R)-HPBE | 98.3% | 99.9% | N/A | [6][8] |

| E. coli expressing CpCR & GDH (fed-batch) | OPBE (920 mM) | (R)-HPBE (912 mM) | 99.1% | N/A | N/A | [6][8] |

| Candida krusei SW2026 | OPBE (2.5 g/L) | (R)-HPBE | 95.1% | 99.7% | N/A | [9] |

Experimental Protocol: Whole-Cell Bioreduction of OPBA

This protocol is adapted from the methodology described for E. coli co-expressing a D-lactate dehydrogenase mutant and formate dehydrogenase.[4][5]

-

Biocatalyst Preparation: Cultivate recombinant E. coli cells harboring the expression plasmids for the D-nLDH mutant (Y52L/F299Y) and formate dehydrogenase (FDH) in a suitable growth medium until reaching the mid-logarithmic phase. Induce protein expression with IPTG and continue cultivation. Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 200 mM, pH 6.5).

-

Reaction Setup: Prepare a reaction mixture in a temperature-controlled vessel (37°C). The mixture should contain 200 mM phosphate buffer (pH 6.5), the substrate 2-oxo-4-phenylbutyric acid (OPBA, e.g., 75 mM), sodium formate as the co-substrate for cofactor regeneration (e.g., 75 mM), and the prepared whole-cell biocatalyst (e.g., 6 g dry cell weight/L).

-

Bioconversion: Maintain the reaction at 37°C with gentle agitation.

-

Monitoring and Analysis: Withdraw aliquots from the reaction mixture at regular intervals. Centrifuge to remove cells. Analyze the supernatant for the concentration of (R)-HPBA and any remaining OPBA using High-Performance Liquid Chromatography (HPLC) with a chiral column to determine both the yield and the enantiomeric excess.

-

Product Isolation: Upon reaction completion, remove the cells by centrifugation or filtration. The supernatant containing (R)-HPBA can then be subjected to further purification steps, such as extraction and crystallization.

Kinetic Resolution of Racemic Esters

Kinetic resolution is a classical method that differentiates two enantiomers in a racemic mixture by their different reaction rates with a chiral catalyst or reagent.[10] In the context of (R)-HPBA synthesis, this typically involves the enzymatic resolution of a racemic ester, such as ethyl (±)-2-hydroxy-4-phenylbutyrate. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer, leaving the other (desired) enantiomer in high enantiomeric purity.[11] The primary limitation of this method is the maximum theoretical yield of 50% for a single enantiomer.[2]

Caption: Principle of lipase-catalyzed kinetic resolution.

Quantitative Data for Kinetic Resolution

| Method | Catalyst/Enzyme | Substrate | Key Conditions | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Acylation | Lipase AK | Ethyl (±)-HPBE (0.074 mol/L) | Vinyl acetate, 30°C | Ethyl (R)-HPBE | ~45-50% | >99% | [11] |

| Hydrolysis | Fusarium lactonase | Racemic cis-/trans-lactones | pH 6.4-6.7, followed by Pd/C hydrogenation | (R)-HPBA | N/A | 98% | [12] |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the kinetic resolution of ethyl-2-hydroxy-4-phenylbutyrate using Lipase AK.[11]

-

Reaction Setup: In a sealed vessel, dissolve racemic ethyl-2-hydroxy-4-phenylbutyrate (0.074 mol/L) in a suitable organic solvent (e.g., 2.0 mL of vinyl acetate, which also acts as the acyl donor).

-

Enzyme Addition: Add the lipase catalyst (e.g., 20 mg of Lipase AK from Pseudomonas fluorescens).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) with constant agitation (e.g., 100 rpm) to ensure proper mixing.

-

Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them via chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize the yield and enantiomeric excess of the unreacted (R)-enantiomer.

-

Work-up: Once the desired conversion is reached, stop the reaction by filtering off the enzyme. The filtrate, containing the enantioenriched ethyl (R)-2-hydroxy-4-phenylbutyrate and the acylated (S)-enantiomer, can be purified by column chromatography to isolate the desired product.

Chemo-Enzymatic Deracemization

To overcome the 50% yield limit of kinetic resolution, a deracemization process can be employed. This advanced strategy combines a lipase-catalyzed kinetic resolution with a racemase-mediated racemization of the non-reacting enantiomer. This allows the less reactive enantiomer to be continuously converted back into the racemic mixture, theoretically enabling a 100% conversion to the desired chiral product.

Caption: Chemo-enzymatic deracemization workflow.

Application in Drug Development: The Path to ACE Inhibitors

(R)-HPBA and its ester, (R)-HPBE, are direct precursors for the synthesis of the benazepril, a widely used ACE inhibitor.[13][14] The synthesis involves activating the hydroxyl group of (R)-HPBE, typically by converting it into a triflate, which is a good leaving group. This activated intermediate is then subjected to a nucleophilic substitution reaction with the amino group of the benzazepinone backbone to form the core structure of benazepril.

Caption: Synthetic pathway from (R)-HPBE to Benazepril.

Experimental Protocol: Synthesis of Benazepril Precursor

This protocol is a simplified representation of the condensation step in benazepril synthesis.[14]

-

Activation: Dissolve ethyl (R)-2-hydroxy-4-phenylbutyrate in a dry, aprotic solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Triflate Formation: Add trifluoromethanesulfonic anhydride dropwise to the cooled solution. The reaction converts the hydroxyl group into a highly reactive triflate leaving group.

-

Condensation: In a separate vessel, dissolve the amino benzazepinone intermediate (3-amino-1-(carboxymethyl)-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one) and a non-nucleophilic base (e.g., N-methylmorpholine, NMM) in dichloromethane.

-

Coupling: Add the freshly prepared triflate solution to the amino benzazepinone solution. Allow the reaction to proceed until completion, monitoring by TLC or HPLC.

-

Isolation and Purification: Upon completion, perform an aqueous work-up to remove reagents and byproducts. The crude product is then purified, typically by flash column chromatography, to yield the benazepril ester. Subsequent hydrolysis of the ester groups yields the final active drug, benazepril hydrochloride.

Conclusion

This compound stands as a quintessential chiral precursor, indispensable for the stereospecific synthesis of a major class of cardiovascular drugs. The choice of synthetic strategy—be it the high-yield asymmetric bioreduction or various forms of kinetic resolution—depends on factors such as cost, scale, and desired purity. Advances in biocatalysis, particularly the development of robust, engineered enzymes and efficient cofactor regeneration systems, have made the enzymatic reduction of 2-oxo-4-phenylbutyric acid an increasingly attractive and industrially viable route.[6][8] The continued refinement of these methodologies is crucial for the cost-effective and sustainable production of life-saving ACE inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. journals.plos.org [journals.plos.org]

- 5. Efficient Production of this compound by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]

- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 11. Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst | Scientific.Net [scientific.net]

- 12. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. newdrugapprovals.org [newdrugapprovals.org]

The Chiral Keystone: A Technical Guide to the Discovery and Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Hydroxy-4-phenylbutyric acid, a chiral carboxylic acid, stands as a pivotal intermediate in the synthesis of a significant class of pharmaceuticals known as Angiotensin-Converting Enzyme (ACE) inhibitors. Its stereospecific structure is a critical component in the efficacy of widely prescribed drugs for hypertension and heart failure, such as enalapril and lisinopril. This technical guide provides an in-depth exploration of the discovery and the evolution of the synthetic strategies for this valuable molecule, presenting key data, detailed experimental protocols, and visual representations of the synthetic pathways.

Discovery and Importance in Drug Development

The discovery of this compound is intrinsically linked to the pioneering work on ACE inhibitors by researchers at Merck & Co. in the late 1970s and early 1980s. Following the development of the first ACE inhibitor, captopril, which had notable side effects, the quest for improved therapeutic agents led to the design of enalapril. Enalapril, a prodrug, is metabolized in the body to its active form, enalaprilat. The synthesis of enalapril required a chiral side chain, for which this compound (or its ethyl ester) was identified as a key precursor.

The significance of this compound lies in its chirality. The "(R)" configuration at the C2 position is essential for the high stereochemical purity required for the biological activity of the final drug, ensuring a precise fit into the active site of the angiotensin-converting enzyme. This has driven the development of numerous synthetic methodologies aimed at producing this enantiomer with high efficiency and purity.

Synthetic History and Methodologies

The synthesis of this compound has evolved significantly, with a variety of chemical and biocatalytic methods being developed. These can be broadly categorized into asymmetric synthesis, enzymatic resolution of racemic mixtures, and chemo-enzymatic approaches.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer from a prochiral starting material. A prominent strategy is the asymmetric reduction of 2-oxo-4-phenylbutyric acid or its esters.

dot

Caption: Asymmetric synthesis of this compound.

Table 1: Asymmetric Synthesis of (R)-2-Hydroxy-4-phenylbutyrate Ethyl Ester

| Catalyst/Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Carbonyl reductase (CpCR) with GDH cofactor regeneration | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 98.3 | 99.9 | [1] |

| Mutant D-lactate dehydrogenase (d-nLDH) with formate dehydrogenase | 2-oxo-4-phenylbutyric acid | This compound | 97.8 | >99 | [2] |

Enzymatic Resolution

Enzymatic resolution involves the separation of a racemic mixture of 2-hydroxy-4-phenylbutyric acid or its derivatives. This is typically achieved by using an enzyme that selectively reacts with one of the enantiomers, allowing for the separation of the unreacted enantiomer.

dot

Caption: Enzymatic resolution of racemic 2-hydroxy-4-phenylbutyrate.

Table 2: Enzymatic Resolution Approaches

| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Lipase | (±)-2-hydroxy-4-phenylbut-3-enoic acid | (R)- or (S)-2-hydroxy-4-phenylbutanoic acid | - | >99 | [3] |

| Fusarium lactonase | cis-/trans-4-phenyl 2-hydroxyl-4-butyrolactones | This compound | - | 98 | [4] |

Chemo-enzymatic Synthesis

Chemo-enzymatic methods combine chemical synthesis steps with enzymatic reactions to achieve high stereoselectivity. An example is the combination of lactonase-mediated resolution with a subsequent chemical hydrogenation step.[4][5]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from (R)-Acetoxysuccinic Anhydride

This protocol is adapted from a patented chemical synthesis route.[6]

Step 1: Production of (R)-2-acetoxy-4-oxo-4-phenylbutyric acid

-

Dissolve (R)-acetoxysuccinic anhydride (47.44 g) and benzene (35.15 g) in methylene chloride (450 ml).

-

Cool the solution to -16°C.

-

Carefully add anhydrous aluminum chloride (120.00 g) while maintaining the temperature at -16°C.

-

Stir the mixture for 6 hours at -16°C.

-

Quench the reaction by carefully adding 300 ml of 1-N hydrochloric acid, ensuring the temperature does not exceed 20°C.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain crude (R)-2-acetoxy-4-oxo-4-phenylbutyric acid.

Step 2: Production of this compound

-

Dissolve the crude (R)-2-acetoxy-4-oxo-4-phenylbutyric acid (2.36 g) in acetic acid (15 ml).

-

Add 5% palladium on carbon (0.21 g, 50% water content).

-

Stir the mixture under a hydrogen atmosphere at 60°C for 24 hours.

-

Filter to remove the palladium on carbon and distill off the solvent.

-

To the resulting (R)-2-acetoxy-4-phenylbutyric acid, add 30 ml of 1-N hydrochloric acid.

-

Heat the mixture to reflux for 3 hours with stirring.

-

Cool the reaction solution in an ice bath to precipitate this compound as a white crystal.

-

Collect the product by filtration and dry.

Expected Outcome: 1.45 g of this compound with an optical purity of 100% ee.[6]

Protocol 2: Biocatalytic Synthesis using a Coupled Enzyme System

This protocol is based on a whole-cell biocatalysis system for the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA).[2][7]

Step 1: Biocatalyst Preparation

-

Co-express a mutant D-lactate dehydrogenase (d-nLDH) and formate dehydrogenase (FDH) in E. coli BL21 (DE3).

-

Culture the recombinant E. coli and harvest the cells by centrifugation.

-

Prepare a whole-cell biocatalyst suspension with a specific dry cell weight (DCW) concentration (e.g., 6 g DCW/L).

Step 2: Biotransformation

-

Prepare a reaction mixture containing:

-

200 mM phosphate buffer (pH 6.5)

-

73.4 mM 2-oxo-4-phenylbutyric acid (OPBA)

-

Formate (as a co-substrate for NADH regeneration)

-

6 g DCW/L of the whole-cell biocatalyst

-

-

Incubate the reaction at 37°C with stirring for 90 minutes.

-

Monitor the reaction progress by HPLC.

Step 3: Product Isolation and Analysis

-

Terminate the reaction and centrifuge to remove the cells.

-

Analyze the supernatant by chiral HPLC to determine the concentration and enantiomeric excess of this compound.

Expected Outcome: 71.8 mM this compound with an enantiomeric excess of >99%.[2][7]

Logical Workflow of Synthesis Strategies

dot

Caption: Overview of synthetic strategies for this compound.

Conclusion

This compound remains a molecule of high industrial importance due to its role as a key building block for ACE inhibitors. The synthetic methodologies have evolved from classical chemical resolutions to highly efficient and stereoselective asymmetric and biocatalytic processes. The ongoing research in this field focuses on the development of more sustainable and economically viable routes, including the engineering of novel enzymes and the optimization of reaction conditions for large-scale production. This continuous innovation underscores the central role of this chiral intermediate in the production of life-saving medications.

References

- 1. Enalapril - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 3. Enalapril synthesis - chemicalbook [chemicalbook.com]

- 4. Enalapril [bionity.com]

- 5. proteopedia.org [proteopedia.org]

- 6. Enalapril [medbox.iiab.me]

- 7. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical characteristics of enantiomerically pure (R)-2-Hydroxy-4-phenylbutyric acid

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Hydroxy-4-phenylbutyric acid, a chiral building block of significant interest in the pharmaceutical industry, serves as a crucial intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physicochemical Characteristics

The enantiomerically pure this compound is a white to off-white crystalline solid at room temperature.[3][4] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [5] |

| Molecular Weight | 180.20 g/mol | [5] |

| CAS Number | 29678-81-7 | [6] |

| Melting Point | 114-117 °C | [6] |

| Boiling Point (Predicted) | 356.9 ± 22.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.219 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.79 ± 0.10 | [4] |

| Optical Rotation | [α]20/D −9.5° (c = 2.8 in ethanol) |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.[8]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[8][9]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[7]

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (114-117°C). The heating rate is then reduced to 1-2°C per minute.[7]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Optical Rotation Determination (Polarimetry)

This procedure measures the rotation of plane-polarized light by a solution of the chiral compound.[10][11]

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., ethanol, 99%)

Procedure:

-

Solution Preparation: An accurately weighed sample of this compound (e.g., 0.28 g) is dissolved in a precise volume of ethanol (e.g., 10 mL) in a volumetric flask to achieve a known concentration (c).

-

Instrument Calibration: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank solution (pure ethanol).[12]

-

Sample Measurement: The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the observed optical rotation (α) is measured.[12]

-

Specific Rotation Calculation: The specific rotation ([α]) is calculated using the following formula:[13] [α]Tλ = α / (l × c) where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light used (typically the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Solubility Determination (Isothermal Shake-Flask Method)

This method determines the solubility of the compound in various solvents at a constant temperature.[14]

Apparatus:

-

Vials with screw caps

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to vials containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane).[14]

-

Equilibration: The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[14]

-

Sample Collection and Preparation: After equilibration, the vials are allowed to stand for the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any undissolved particles.[14]

-

Quantification: The concentration of the dissolved this compound in the filtered solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standard solutions of known concentrations is used for quantification.[14]

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of the carboxylic acid group.[15][16]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a known volume of deionized water.

-

Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.

-

Titration: The standardized NaOH solution is added incrementally from the burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[15]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[17]

Synthesis and Biological Relevance

This compound is a key chiral precursor for the synthesis of several ACE inhibitors, including Enalapril, Lisinopril, and Benazepril.[1][2][18] The enzymatic synthesis of this compound is a preferred route due to its high enantioselectivity.[1]

Enzymatic Synthesis Workflow

A common and efficient method for the synthesis of enantiomerically pure this compound involves the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) using a dehydrogenase enzyme.[1][19] This process often employs a coupled enzyme system for cofactor regeneration, enhancing the economic viability of the synthesis.[20]

Caption: Enzymatic synthesis of (R)-HPBA from OPBA with cofactor regeneration.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Production of this compound by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 29678-81-7 [amp.chemicalbook.com]

- 5. This compound | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:29678-81-7 | Chemsrc [chemsrc.com]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 13. Specific rotation - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation of (R)-2-Hydroxy-4-phenylbutyric Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxy-4-phenylbutyric acid, also known as (R)-HPBA, is a significant chiral building block, particularly in the pharmaceutical industry. Its primary application lies in its role as a key precursor for synthesizing a range of Angiotensin-Converting Enzyme (ACE) inhibitors, such as enalapril and lisinopril, which are vital for treating hypertension.[1][2] The therapeutic efficacy of these drugs is critically dependent on their precise stereochemistry. Therefore, the unambiguous structural and stereochemical elucidation of (R)-HPBA is paramount.

This technical guide provides a comprehensive overview of the analytical methodologies employed to confirm the structure and stereochemistry of this compound. It includes detailed experimental protocols, tabulated quantitative data from various spectroscopic techniques, and a logical workflow for its complete characterization.

Physicochemical and Optical Properties

The fundamental physical and chemical properties of this compound are summarized below. These constants are the first step in its characterization.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid | [3] |

| CAS Number | 29678-81-7 | |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [3] |

| Appearance | Off-white solid | [4] |

| Melting Point | 114-117 °C | [4][5] |

| Optical Activity | [α]20/D −9.5° (c = 2.8 in ethanol) |

Overall Elucidation Workflow

The structural confirmation of a chiral molecule like (R)-HPBA is a multi-step process that integrates data from several analytical techniques. The workflow ensures that the constitution, connectivity, and stereochemistry are all unambiguously determined.

Caption: Logical workflow for the complete structural and stereochemical determination of (R)-HPBA.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, providing the molecular formula.[6]

Data Presentation

| Parameter | Value | Interpretation |

| Molecular Formula | C₁₀H₁₂O₃ | Consistent with proposed structure. |

| Exact Mass | 180.0786 g/mol | Calculated value for C₁₀H₁₂O₃. |

| [M-H]⁻ (Negative Ion Mode) | m/z 179.0714 | Deprotonated molecule. |

| [M+Na]⁺ (Positive Ion Mode) | m/z 203.0606 | Sodium adduct. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Dissolve approximately 1 mg of (R)-HPBA in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of ~10 µg/mL.[7]

-

Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.[8]

-

Ionization Mode : Acquire data in both positive and negative ion modes to observe different adducts and the deprotonated molecule.

-

Infusion : Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition : Scan a mass range of m/z 50-500. The high mass accuracy of the instrument (typically <5 ppm) allows for the confident determination of the elemental composition from the measured m/z value.[9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on the absorption of infrared radiation.[10]

Data Presentation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| ~3350 | Medium, Broad | O-H Stretch | Alcohol |

| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium, Sharp | C-H Stretch | Aliphatic |

| 1760 - 1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1600, 1495, 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |

| ~1100 | Medium | C-O Stretch | Alcohol |

Note: The characteristic O-H stretch of a carboxylic acid is a very broad band, often appearing "messy" as it overlaps with C-H stretching signals.[11][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation : Place a small amount of the solid (R)-HPBA powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan : With the ATR anvil disengaged, run a background scan to acquire the spectrum of the ambient environment (air, CO₂), which will be subtracted from the sample spectrum.

-

Sample Scan : Lower the anvil to press the sample firmly against the crystal, ensuring good contact. Acquire the sample spectrum.

-

Data Acquisition : Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Cleaning : After analysis, clean the ATR crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[14][15] 1D (¹H, ¹³C) and 2D experiments provide detailed information on connectivity.

Data Presentation: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | broad singlet | 1H | H OOC- |

| 7.35 - 7.20 | multiplet | 5H | C₆H ₅- |

| ~4.25 | triplet (dd) | 1H | -CH (OH)- |

| 2.90 - 2.70 | multiplet | 2H | Ph-CH ₂- |

| 2.20 - 2.00 | multiplet | 2H | -CH(OH)-CH ₂- |

Data Presentation: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | -C OOH |

| ~141.0 | Aromatic C (quaternary) |

| ~128.5 | Aromatic C-H |

| ~128.3 | Aromatic C-H |

| ~126.0 | Aromatic C-H |

| ~70.0 | -C H(OH)- |

| ~35.0 | -CH(OH)-C H₂- |

| ~31.0 | Ph-C H₂- |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Accurately weigh 5-10 mg of (R)-HPBA for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[16] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming : Insert the sample into the probe. Tune the probe to the correct nucleus (¹H or ¹³C) and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition (¹H) : Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquisition (¹³C) : Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A longer acquisition time and a larger number of scans are required due to the low natural abundance and sensitivity of the ¹³C nucleus.[14]

-

Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction, to obtain the final spectrum. Integrate the ¹H NMR signals to determine proton ratios.

Structure-Spectra Correlation

The combined spectroscopic data provides compelling evidence for the proposed structure. Each part of the molecule leaves a distinct signature in the various spectra.

Caption: Diagram correlating molecular fragments of (R)-HPBA with their key spectroscopic signals.

Stereochemical Analysis

While the techniques above confirm the molecular structure, they do not inherently define the absolute stereochemistry at the C2 position. Specific chiral methods are required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is used to separate the (R) and (S) enantiomers, thereby confirming the enantiomeric purity of the sample.[17][18]

-

Sample Preparation : Prepare a solution of the sample at approximately 1 mg/mL in the mobile phase. Prepare a solution of the racemic (R/S)-2-Hydroxy-4-phenylbutyric acid as a reference standard to confirm the retention times of both enantiomers.

-

Instrumentation : An HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP) : Select a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating this class of compounds.[18]

-

Mobile Phase : A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane and a polar modifier like isopropanol, often with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) to improve peak shape. An example could be Hexane:Isopropanol (90:10) + 0.1% TFA.

-

Analysis : Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers. Then, inject the sample. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. For a pure sample of (R)-HPBA, only one peak corresponding to that enantiomer should be observed.

X-ray Crystallography

For the definitive and unambiguous determination of both the molecular structure and the absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.[19][20]

-

Crystallization : Grow a single crystal of high quality, which is often the most challenging step. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[21] A variety of solvents should be screened.

-

Crystal Mounting : Mount a suitable single crystal (typically <0.5 mm in all dimensions) on a goniometer head.[22]

-

Data Collection : Place the goniometer on an X-ray diffractometer. Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.[22] An X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[19][20]

-

Structure Solution and Refinement : The diffraction pattern is processed to determine the unit cell dimensions and space group. The "phase problem" is solved to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to yield the final structure, including precise bond lengths, angles, and atomic positions.[19][20]

-

Absolute Stereochemistry : The absolute configuration of the chiral center can be determined, often by analyzing anomalous dispersion effects (the Flack parameter), thus confirming the (R) configuration.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular formula, while IR and NMR spectroscopy establish the molecular framework and connectivity of functional groups. Finally, chiral-specific methods, with X-ray crystallography being the ultimate arbiter, are essential to confirm the enantiomeric purity and absolute stereochemistry. The combination of these techniques provides an unequivocal confirmation of the molecule's identity, which is critical for its application in pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 29678-81-7 [amp.chemicalbook.com]

- 5. This compound | CAS#:29678-81-7 | Chemsrc [chemsrc.com]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. zefsci.com [zefsci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. echemi.com [echemi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. uhplcs.com [uhplcs.com]

- 18. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Protein Experimental Techniques [jeffjar.me]

A Technical Guide to the Microbial Biosynthesis of 2-Hydroxy-4-phenylbutyric Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Hydroxy-4-phenylbutyric acid (HPBA) is a chiral precursor of significant value in the pharmaceutical industry, primarily for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. This document provides a comprehensive technical overview of the microbial biosynthesis of HPBA, focusing on the construction of engineered pathways in microorganisms. It details the core enzymatic steps, presents quantitative data from various studies, outlines detailed experimental protocols, and visualizes the key pathways and workflows.

Introduction: The Significance of 2-Hydroxy-4-phenylbutyric Acid

Chiral 2-hydroxy-4-phenylbutyric acid, particularly the (R)-enantiomer, is a critical building block for the synthesis of several widely used ACE inhibitors, including benazepril and enalapril.[1][2] The stereochemistry of HPBA is crucial for the therapeutic efficacy of these drugs. Traditional chemical synthesis routes often involve harsh conditions and can produce racemic mixtures, necessitating challenging and costly resolution steps. Microbial biosynthesis presents a green and highly selective alternative, capable of producing enantiomerically pure HPBA under mild conditions.

This guide focuses on the predominant biosynthetic pathway engineered in microbial hosts like Escherichia coli, which leverages a two-step enzymatic cascade starting from the readily available amino acid, L-phenylalanine.

The Core Biosynthesis Pathway

The most effective and commonly engineered microbial pathway for HPBA production is a two-step enzymatic conversion. This pathway is not a naturally occurring, complete route in a single microorganism but is constructed by introducing heterologous enzymes into a suitable host, typically E. coli.

Step 1: Oxidative Deamination of L-Phenylalanine The pathway initiates with the conversion of L-phenylalanine to its corresponding α-keto acid, 2-keto-4-phenylbutyric acid (also known as phenylpyruvic acid, PPA). This reaction is catalyzed by a flavin-containing L-amino acid deaminase (L-AAD) .

-

Enzyme: L-amino acid deaminase (L-AAD, EC 1.4.3.2)

-

Substrate: L-Phenylalanine

-

Product: 2-Keto-4-phenylbutyric acid (PPA) + Ammonia

-

Source: A frequently used L-AAD is derived from Proteus mirabilis or Proteus vulgaris, which has been successfully expressed in E. coli.[3][4]

Step 2: Stereoselective Reduction of 2-Keto-4-phenylbutyric Acid The intermediate PPA is then reduced to either (R)- or (S)-HPBA. The stereochemical outcome is determined by the choice of the reductase enzyme. For the pharmaceutically important (R)-HPBA, a D-stereospecific dehydrogenase is used.

-

Enzyme: A stereoselective dehydrogenase/reductase. A highly effective example is a mutant D-lactate dehydrogenase (D-nLDH) .

-

Substrate: 2-Keto-4-phenylbutyric acid (PPA)

-

Cofactor: NADH

-

Product: (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA)

-

Source: An engineered D-nLDH (e.g., the Y52L/F299Y mutant) from Lactobacillus bulgaricus has shown high activity and selectivity towards PPA.[2][5]

Cofactor Regeneration: A Critical Component

The reduction of PPA is dependent on the cofactor NADH. To make the process economically viable, the oxidized cofactor (NAD+) must be continuously regenerated back to NADH. This is typically achieved by co-expressing a third enzyme in the host organism.

-

Enzyme: Formate Dehydrogenase (FDH)

-

Co-substrate: Formate

-

Function: Catalyzes the oxidation of formate to carbon dioxide, while reducing NAD+ to NADH.

-

Advantage: The co-product, CO2, is gaseous and easily removed, simplifying downstream processing.[6]

The complete engineered pathway is visualized below.

Caption: Engineered biosynthesis pathway for (R)-HPBA in E. coli.

Quantitative Data Presentation

The efficiency of the biosynthetic pathway can be evaluated by examining the performance of each enzymatic step and the overall whole-cell biotransformation process.

Table 1: Performance of L-Amino Acid Deaminase for PPA Production from L-Phenylalanine

| Biocatalyst Type | Enzyme Source | Max. Production (g/L) | Productivity (g/L/h) | Conversion Rate (%) | Specific Activity (μmol/min/mg) | Reference |

| Purified Enzyme | Proteus mirabilis | 2.6 | 1.04 | 86.7 | 1.02 | [3][4] |

| Whole-Cell (E. coli) | Proteus mirabilis | 3.3 | 0.55 | 82.5 | 0.013 | [3][4] |

| Whole-Cell (E. coli) | Proteus mirabilis | 81.2 | N/A | 99.6 | N/A | [7] |

Table 2: Performance of Whole-Cell Biocatalysts for (R)-HPBA Production from PPA

| Reductase Enzyme (Source) | Cofactor System | Substrate Conc. (mM) | Product Conc. (mM) | Productivity (mM/h) | Enantiomeric Excess (ee, %) | Reference |

| Mutant D-nLDH (L. bulgaricus) | FDH | 73.4 | 71.8 | 47.9 | >99 | [1][5] |

| Mutant D-nLDH (L. bulgaricus) | Glucose Dehydrogenase | 50 | 44.7 | 7.45 | >99 | [1][2] |

Table 3: Representative Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m (mM) | V_max (mU/mg protein) | Source Organism | Notes | Reference |

| L-AAD | L-Phenylalanine | N/A | N/A | Proteus mirabilis | Specific kinetic data for Phe is sparse; activity is confirmed. | [3][4] |

| LDH-C4 | Pyruvate | 0.052 | N/A | Ochotona curzoniae | Used as a proxy for PPA reduction kinetics. | [8] |

| LDH-A4 | Pyruvate | 0.260 | N/A | Ochotona curzoniae | Used as a proxy for PPA reduction kinetics. | [8] |

| LDH | Lactate | 10.73 - 21.78 | 602 - 630 | Human | Represents reverse reaction; proxy for HPBA binding. | [9] |

Note: N/A indicates data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in establishing and analyzing the HPBA biosynthesis pathway.

Protocol 1: Gene Cloning and Expression of Pathway Enzymes

This protocol describes the cloning of the L-AAD and D-nLDH genes into an E. coli expression system.

-

Gene Amplification: Amplify the coding sequences of L-AAD (from P. mirabilis genomic DNA) and the mutant D-nLDH (from a synthesized gene or existing plasmid) using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).

-

Vector Preparation: Digest a suitable expression vector (e.g., pET-28a(+) or pETDuet-1 for co-expression) with the same restriction enzymes. Dephosphorylate the vector to prevent self-ligation.

-

Ligation: Ligate the purified PCR products with the digested vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into competent E. coli cloning cells (e.g., DH5α). Plate on Luria-Bertani (LB) agar containing the appropriate antibiotic (e.g., kanamycin for pET-28a).

-

Verification: Screen colonies by colony PCR. Isolate plasmid DNA from positive colonies and verify the insert by restriction digestion and Sanger sequencing.

-

Expression Host Transformation: Transform the verified plasmid into an expression host strain like E. coli BL21(DE3).

Protocol 2: Whole-Cell Biocatalyst Preparation and Biotransformation

This protocol details the cultivation of the recombinant E. coli and the subsequent whole-cell bioconversion.

Caption: Workflow for whole-cell biocatalyst preparation and biotransformation.

-

Cultivation and Induction:

-

Inoculate 5 mL of LB medium (with antibiotic) with a single colony of the recombinant E. coli BL21(DE3) and grow overnight at 37°C.

-

Transfer the overnight culture into 500 mL of fresh LB medium in a 2L baffled flask.

-

Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1.0 mM.[6][10]

-

Reduce the temperature to 16-20°C and continue incubation for another 12-16 hours.

-

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation (e.g., 6,000 x g, 10 min, 4°C).[6]

-

Discard the supernatant and wash the cell pellet twice by resuspending in an equal volume of cold phosphate buffer (e.g., 50 mM, pH 7.5) and re-centrifuging.

-

The resulting cell paste is the whole-cell biocatalyst and can be used immediately or stored at -80°C.

-

-

Whole-Cell Biotransformation Reaction:

-

Prepare the reaction mixture in a shake flask. For a 50 mL reaction, combine: 200 mM phosphate buffer (pH 6.5), the desired concentration of L-phenylalanine (for the full pathway) or PPA (for the reduction step), an equimolar amount of formate, and the prepared whole-cell biocatalyst (e.g., 6 g dry cell weight per liter).[1]

-

Incubate the mixture at 37°C with agitation (e.g., 120-200 rpm).[1][6]

-

Take samples periodically (e.g., every hour) for analysis.

-

Protocol 3: HPLC Analysis of HPBA

This protocol is for the quantification of HPBA and the determination of its enantiomeric excess (ee).

-

Sample Preparation:

-

Take 0.5 mL of the reaction mixture.

-

Centrifuge at high speed (e.g., 12,000 x g, 5 min) to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1100 series or equivalent with a UV detector.

-

Column: A chiral column is essential for separating enantiomers. Example: MCI GEL CRS10W.

-

Mobile Phase: 2 mM Copper (II) Sulfate (CuSO4) and acetonitrile (ACN) in a ratio of 85:15 (v/v).[1]

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm.

-

-

Quantification and Analysis:

-

Run authentic standards of (R)-HPBA, (S)-HPBA, and PPA to determine their retention times.

-

Generate a standard curve for quantification by injecting known concentrations of the analyte.

-

Calculate the concentration of HPBA in the samples based on the peak area and the standard curve.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ |(R)-HPBA| - |(S)-HPBA| ] / [ |(R)-HPBA| + |(S)-HPBA| ] * 100

-

Conclusion and Future Outlook

The engineered microbial biosynthesis of 2-hydroxy-4-phenylbutyric acid from L-phenylalanine is a well-established and highly efficient process. By co-expressing an L-amino acid deaminase, a stereoselective dehydrogenase, and a cofactor-regenerating enzyme in E. coli, it is possible to achieve high titers and excellent enantiopurity of the desired (R)-HPBA product.[1] The methodologies provided in this guide offer a robust framework for the development and optimization of this valuable bioprocess.

Future research will likely focus on improving the economic feasibility through strain engineering to enhance precursor supply, optimizing fermentation conditions for high-density cell growth, and exploring enzyme evolution to improve catalytic efficiency and stability. These advancements will further solidify microbial synthesis as the preferred route for producing this key pharmaceutical intermediate.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Efficient Production of this compound by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Production of phenylpyruvic acid from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient production of this compound by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tuning the transcription and translation of L-amino acid deaminase in Escherichia coli improves α-ketoisocaproate production from L-leucine - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of (R)-2-Hydroxy-4-phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) is a pivotal chiral building block in the pharmaceutical industry, primarily serving as a key precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1] These drugs are critical in the management of hypertension and congestive heart failure. The stereochemical purity of (R)-HPBA is paramount for the efficacy of these therapeutics, driving the development of highly selective synthetic methodologies. This guide provides an in-depth overview of the physicochemical properties, synthesis strategies, and the biological context of (R)-HPBA. Furthermore, it outlines potential theoretical and computational approaches for its detailed molecular characterization, addressing a notable gap in the current scientific literature.

Physicochemical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid | [2] |

| CAS Number | 29678-81-7 | [3] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [3] |

| Melting Point | 114-117 °C | [3] |

| Optical Activity | [α]20/D −9.5° (c = 2.8 in ethanol) | [3] |

Synthesis Methodologies: Biocatalytic Asymmetric Reduction

The predominant and most effective method for producing enantiomerically pure (R)-HPBA is the asymmetric bioreduction of the prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA). This approach utilizes the high stereoselectivity of enzymes like dehydrogenases and reductases. A common strategy involves whole-cell biocatalysis with recombinant E. coli strains, often co-expressing a secondary enzyme for cofactor (e.g., NADH) regeneration to enhance economic viability.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data from various biocatalytic reduction processes for producing (R)-HPBA and its ethyl ester ((R)-HPBE).

| Biocatalyst System | Substrate | Product | Productivity | Yield | Enantiomeric Excess (ee) | Reference |

| E. coli co-expressing D-nLDH mutant and FDH | 73.4 mM OPBA | (R)-HPBA | 47.9 mM/h | 97.8% | >99% | [4] |

| Candida krusei SW2026 | 2.5 g/L OPBE | (R)-HPBE | - | 95.1% | 99.7% | [5] |

| Carbonyl Reductase (KmCR) | 10.3 g/L OPBE | (R)-HPBE | - | 62% | ≥99.9% | [6] |

| Engineered E. coli with CpCR and GDH | 920 mM OPBE | (R)-HPBE | - | ~99% | 99.9% | [7] |

D-nLDH: NAD-dependent D-lactate dehydrogenase; FDH: Formate dehydrogenase; OPBA: 2-oxo-4-phenylbutyric acid; OPBE: Ethyl 2-oxo-4-phenylbutyrate; CpCR: Carbonyl reductase; GDH: Glucose dehydrogenase.

Detailed Experimental Protocol: Whole-Cell Bioreduction

This protocol is a representative example for the production of (R)-HPBA using a whole-cell biocatalyst system.

1. Biocatalyst Preparation:

-

A recombinant Escherichia coli strain co-expressing a mutant D-lactate dehydrogenase (e.g., D-nLDHY52L/F299Y) and formate dehydrogenase (FDH) is cultured in a suitable fermentation medium.

-

Cells are harvested by centrifugation, washed with a buffer (e.g., 0.9% NaCl solution), and stored frozen or used directly.[6]

2. Biotransformation Reaction:

-

The reaction is conducted in a temperature-controlled vessel (e.g., 37°C) with agitation.[4]

-

The reaction mixture typically contains:

-

Phosphate buffer (e.g., 200 mM, pH 6.5)

-

Whole-cell biocatalyst (e.g., 6 g dry cell weight/L)

-

Substrate: 2-oxo-4-phenylbutyric acid (OPBA) (e.g., 73.4 mM)

-

Co-substrate for cofactor regeneration: Sodium formate (in equimolar or slight excess to the substrate)[4]

-

3. Reaction Monitoring and Product Analysis:

-

Samples are withdrawn at regular intervals and centrifuged to remove the cells.

-

The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the substrate (OPBA) and the product ((R)-HPBA).[4]

-

HPLC Conditions:

-

Column: Chiral column (e.g., MCI GEL CRS10W)

-

Mobile Phase: A mixture of aqueous copper sulfate (e.g., 2 mM CuSO₄) and acetonitrile (e.g., 85:15 v/v)

-

Flow Rate: 0.5 mL/min

-

Detection: UV at 254 nm

-

Temperature: 25°C[4]

-

4. Product Isolation:

-

After the reaction is complete, the cells are removed by centrifugation or filtration.

-

The product in the supernatant can be isolated and purified using standard techniques such as extraction and crystallization.

Theoretical and Computational Studies (Proposed Methodology)

Conformational Analysis

The flexibility of the phenylbutyl side chain suggests the existence of multiple low-energy conformers. Identifying the global minimum and other relevant conformers is crucial for understanding its reactivity and interactions.

-

Methodology:

-